2,6-Dichloro-3-iodopyridin-4-amine
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Overview
Description
“2,6-Dichloro-3-iodopyridin-4-amine” is a chemical compound with the CAS Number: 1235873-11-6 . It has a molecular weight of 288.9 . The IUPAC name for this compound is 2,6-dichloro-3-iodopyridin-4-amine . The InChI Code for this compound is 1S/C5H3Cl2IN2/c6-3-1-2(9)4(8)5(7)10-3/h1H, (H2,9,10) .
Synthesis Analysis
The synthesis of 4-amino-2,6-dichloropyridine, a similar compound, has been reported . The process involves the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative, which is then subjected to nitration followed by reduction . Subsequent nitration of the product and nucleophilic displacement reaction are carried out to afford fully substituted energetic pyridine derivatives .
Molecular Structure Analysis
The molecular formula of “2,6-Dichloro-3-iodopyridin-4-amine” is C5H3Cl2IN2 . The structure of this compound includes a pyridine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .
Physical And Chemical Properties Analysis
“2,6-Dichloro-3-iodopyridin-4-amine” is a solid at room temperature . It should be stored at 2-8°C, protected from light .
Scientific Research Applications
Chemical Reactions and Rearrangements
2,6-Dichloro-3-iodopyridin-4-amine plays a role in various chemical reactions and rearrangements. Research demonstrates its involvement in transformations that yield different aminopyridines. For instance, halopyridines, including derivatives of this compound, undergo rearrangements leading to the formation of aminopyridines, potentially involving intermediates like pyridyne (Pieterse & Hertog, 2010). This showcases its utility in complex organic synthesis.
Synthesis of Bioactive Compounds
2,6-Dichloro-3-iodopyridin-4-amine is crucial in synthesizing bioactive natural products, medicinally important compounds, and organic materials. For example, reactions between halopyridines and various amines selectively yield high yields of different aminopyridines, which are key for creating bioactive compounds and potentially for pharmaceutical applications (Bolliger, Oberholzer, & Frech, 2011).
Catalytic Applications
The compound is used in palladium-catalyzed aminocarbonylation reactions, which are significant for synthesizing N-substituted nicotinamide related compounds and other biologically important derivatives (Takács, Jakab, Petz, & Kollár, 2007). Such processes are valuable in the pharmaceutical industry for creating various medicinally relevant compounds.
Organic Synthesis and Material Science
In material science and organic synthesis, this compound aids in the development of new materials. It is involved in the selective functionalization of dichloropyridines, which is a critical step in synthesizing new organic materials with potential applications in various fields (Marzi, Bigi, & Schlosser, 2001).
Polymer Synthesis
2,6-Dichloro-3-iodopyridin-4-amine has applications in polymer synthesis as well. It's used in catalytic systems for polymerizing specific compounds, demonstrating its role in creating new polymers with unique properties (Kim et al., 2018).
Advanced Organic Transformations
The compound is also pivotal in advanced organic transformations, such as ring transformations and creating new macrocyclic compounds. These transformations are critical in developing new pharmaceuticals and advanced organic materials (Frydrych et al., 2019).
Safety and Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
2,6-dichloro-3-iodopyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2IN2/c6-3-1-2(9)4(8)5(7)10-3/h1H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTOZCXCTNIPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-iodopyridin-4-amine |
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